N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Description
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a useful research compound. Its molecular formula is C16H11ClN2O3S and its molecular weight is 346.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in the synthesis of various derivatives for potential biological activities. For instance, a study reported the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, highlighting their potential in diuretic activity (Yar & Ansari, 2009). Additionally, benzothiazole derivatives have been synthesized as potent antitumor agents, indicating their significance in cancer research (Yoshida et al., 2005).
Antibacterial and Antitumor Potential
A study focusing on N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes revealed their antibacterial activities against various strains, including Escherichia coli and Staphylococcus aureus. This suggests the compound's utility in developing antibacterial agents (Obasi et al., 2017). Additionally, derivatives of benzothiazole have shown antitumor activity, further underscoring their potential in cancer therapy (Ostapiuk et al., 2017).
Corrosion Inhibition and Material Science Applications
In material science, benzothiazole derivatives have been used as corrosion inhibitors for carbon steel, showcasing their importance in industrial applications (Hu et al., 2016). This highlights the versatility of this compound derivatives in various fields beyond pharmacology.
Electrophysiological and Antimicrobial Studies
Research on N-substituted benzamide derivatives, including those with a benzothiazole moiety, has demonstrated their potential in cardiac electrophysiological activities. This suggests their possible application in developing treatments for heart-related conditions (Morgan et al., 1990). Furthermore, studies on benzothiazole derivatives have also revealed their antimicrobial properties, indicating their usefulness in combating bacterial and fungal infections (Incerti et al., 2017).
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-10-2-3-11(15-14(10)18-8-23-15)19-16(20)9-1-4-12-13(7-9)22-6-5-21-12/h1-4,7-8H,5-6H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZCFEVDBIKBMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.